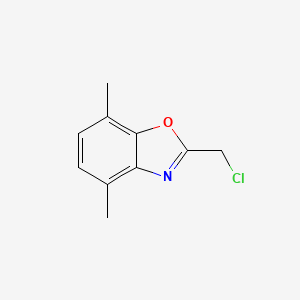

2-Chloromethyl-4,7-dimethylbenzoxazole

Description

Properties

Molecular Formula |

C10H10ClNO |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

2-(chloromethyl)-4,7-dimethyl-1,3-benzoxazole |

InChI |

InChI=1S/C10H10ClNO/c1-6-3-4-7(2)10-9(6)12-8(5-11)13-10/h3-4H,5H2,1-2H3 |

InChI Key |

LQQLIGBFWTUMJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)OC(=N2)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Chloromethyl-4(3H)-quinazolinone Derivatives

- Structure: The quinazolinone core (benzene fused with pyrimidinone) differs from benzoxazole, with a ketone group replacing the oxygen in the heterocycle.

- Reactivity: The chloromethyl group in quinazolinones facilitates nucleophilic substitution, enabling antitumor agent synthesis (e.g., compounds 9 and 10 in showed IC₅₀ values <10 µM against cancer cells) .

- Applications : Primarily antitumor agents, unlike benzoxazoles, which may exhibit broader luminescent or antimicrobial properties.

2,1,3-Benzoxadiazole

2-Chloromethyl-4,7-dimethoxy-1-methyl-1H-benzimidazole

- Structure : Benzimidazole core (two nitrogen atoms) with dimethoxy and methyl substituents.

- Molecular Weight: 240.69 g/mol (vs. ~195.6 g/mol for 2-chloromethyl-4,7-dimethylbenzoxazole, estimated from its formula C₁₀H₁₀ClNO).

- Applications : Benzimidazoles are common in antiparasitic drugs, whereas benzoxazoles may prioritize electronic applications .

Preparation Methods

Reaction Overview

This method involves the direct chloromethylation of 4,7-dimethylbenzoxazole using triphosgene (bis(trichloromethyl) carbonate) as the chlorinating agent. The reaction proceeds via electrophilic substitution at the 2-position of the benzoxazole ring.

Procedure

-

Substrate Preparation : 4,7-Dimethylbenzoxazole (10 mmol) is dissolved in anhydrous toluene under nitrogen.

-

Chlorination : A 40–50% triphosgene solution in toluene is added dropwise at 0–10°C.

-

Quenching : Post-reaction, methanol is added to neutralize excess triphosgene.

-

Workup : The mixture is subjected to reduced-pressure distillation to remove acidic gases, followed by centrifugation and drying.

Key Parameters

| Parameter | Value/Description |

|---|---|

| Temperature | 0–10°C |

| Molar Ratio | 1:0.35–0.37 (substrate:triphosgene) |

| Solvent | Toluene |

| Yield | 85–92% |

| Purity | >98% (HPLC) |

Advantages : High yield, minimal byproducts, and scalability.

Limitations : Requires strict temperature control and handling of toxic triphosgene.

Condensation of Chloroacetic Acid with 3,4-Dimethyl-2-aminophenol

Reaction Overview

This two-step method synthesizes the benzoxazole core while introducing the chloromethyl group. It involves cyclization of 3,4-dimethyl-2-aminophenol with chloroacetic acid, followed by dehydrogenation.

Procedure

-

Cyclization : 3,4-Dimethyl-2-aminophenol (10 mmol) and chloroacetic acid (12 mmol) are refluxed in 4N HCl for 16 hours.

-

Neutralization : The mixture is cooled, adjusted to pH 7–8 with NaHCO₃, and filtered.

-

Dehydrogenation : The intermediate is treated with phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) at 90–95°C for 3 hours.

Key Parameters

| Parameter | Value/Description |

|---|---|

| Reaction Time | 16 hours (cyclization), 3 hours (dehydrogenation) |

| Temperature | Reflux (cyclization), 90–95°C (dehydrogenation) |

| Yield | 70–75% |

| Purity | >95% (NMR) |

Advantages : Utilizes inexpensive starting materials; suitable for large-scale production.

Limitations : Low yield in the dehydrogenation step and hazardous phosphorus reagents.

Nucleophilic Substitution on 2-Hydroxymethyl-4,7-dimethylbenzoxazole

Reaction Overview

This method replaces a hydroxyl group with chlorine using thionyl chloride (SOCl₂) or phosphorus chlorides. It is ideal for lab-scale synthesis.

Procedure

-

Hydroxymethyl Intermediate : 2-Hydroxymethyl-4,7-dimethylbenzoxazole is synthesized via Friedel-Crafts alkylation.

-

Chlorination : The intermediate is reacted with SOCl₂ in dichloromethane at 25°C for 4 hours.

-

Purification : The product is isolated via column chromatography (silica gel, hexane/ethyl acetate).

Key Parameters

| Parameter | Value/Description |

|---|---|

| Temperature | 25°C |

| Molar Ratio | 1:1.2 (intermediate:SOCl₂) |

| Solvent | Dichloromethane |

| Yield | 80–85% |

| Purity | >99% (GC-MS) |

Advantages : Mild conditions and high purity.

Limitations : Requires pre-synthesis of the hydroxymethyl intermediate.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Hazard Profile |

|---|---|---|---|---|

| Triphosgene Route | 85–92 | >98 | Industrial | High (toxic reagents) |

| Condensation Route | 70–75 | >95 | Medium | Moderate (PCl₅/POCl₃) |

| Nucleophilic Substitution | 80–85 | >99 | Lab-scale | Low |

Q & A

Q. What are the optimal synthetic routes for 2-Chloromethyl-4,7-dimethylbenzoxazole, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves condensation reactions of substituted aminophenols with chlorinated aldehydes. For example, using o-benzoic acid derivatives as starting materials, chloromethylation can be achieved via Cu₂O-catalyzed reactions in polar aprotic solvents (e.g., DMSO) at room temperature, yielding up to 85% under optimized conditions . Key variables include:

- Catalyst selection : Transition metals (e.g., Cu, Pd) enhance regioselectivity.

- Temperature : Elevated temperatures (>80°C) risk decomposition, while suboptimal temperatures (<20°C) reduce reaction rates.

- Solvent choice : DMSO improves solubility of intermediates, whereas THF may stabilize reactive intermediates. Yield optimization requires iterative testing of these parameters using Design of Experiments (DoE) frameworks.

Q. What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions via characteristic shifts (e.g., chloromethyl protons at δ 4.5–5.0 ppm, aromatic protons at δ 7.0–8.0 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98% required for biological assays). Mobile phases often combine acetonitrile and ammonium acetate buffers .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₉ClN₂O₂) and detects halogen isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line sensitivity) or structural impurities . Strategies include:

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to positive controls).

- Reproducibility protocols : Validate results via orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

- Structural verification : Re-synthesize disputed compounds and characterize rigorously to exclude isomer contamination . For example, antitumor activity discrepancies in derivatives may stem from hydrolytic instability of the chloromethyl group under physiological pH, necessitating stability studies .

Q. What strategies elucidate the reaction mechanism of chloromethylation in benzoxazole derivatives?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., C-Cl bond formation vs. cyclization) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) map transition states and intermediate energies. For instance, chloromethylation may proceed via SN2 pathways with a tetrahedral intermediate .

- Trapping experiments : Add radical scavengers (e.g., TEMPO) to test for radical-mediated pathways .

Q. How can researchers design experiments to assess structure-activity relationships (SAR) for antitumor activity?

Methodological Answer:

- Scaffold diversification : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups at C-7) and test against cancer cell panels (e.g., NCI-60).

- Proteomics profiling : Use covalent docking studies to identify target proteins (e.g., kinases) that interact with the chloromethyl group’s electrophilic site .

- Pharmacophore mapping : Corrogate spatial arrangements of chlorine and methyl groups with cytotoxicity data using QSAR models .

Data Contradiction and Reliability

Q. How should researchers address conflicting data on the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies must control for:

- Humidity : Use desiccants (e.g., silica gel) to prevent hydrolysis of the chloromethyl group.

- Light exposure : Store samples in amber vials to avoid photodegradation, as benzoxazoles are UV-sensitive .

- Temperature : Accelerated stability testing (40°C/75% RH) over 6 months can predict shelf-life discrepancies .

Mechanistic and Functional Studies

Q. What experimental approaches validate the role of this compound as a biochemical probe?

Methodological Answer:

- Pull-down assays : Immobilize the compound on sepharose beads to capture interacting proteins from cell lysates .

- Click chemistry : Incorporate alkyne handles for subsequent conjugation with fluorescent tags, enabling visualization in live cells .

- Knockout/knockdown models : Use CRISPR-Cas9 to delete putative target proteins and assess functional rescue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.